
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl-: is a complex organic compound with a unique structure that includes a pyrazolidinedione core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzoyl chloride with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazolidinedione ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
- 1-(3,4-Dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione
- 4-(3-chloro-4,5-diethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
Uniqueness
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
20358-33-2 |
|---|---|
分子式 |
C26H24N2O3 |
分子量 |
412.5 g/mol |
IUPAC名 |
4-[3-(3,4-dimethylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H24N2O3/c1-18-13-14-20(17-19(18)2)24(29)16-15-23-25(30)27(21-9-5-3-6-10-21)28(26(23)31)22-11-7-4-8-12-22/h3-14,17,23H,15-16H2,1-2H3 |
InChIキー |
SDKSNLXZCYGJJS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


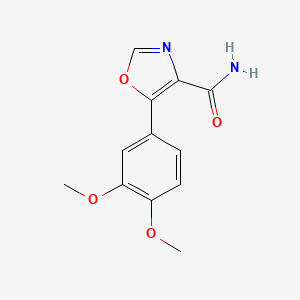
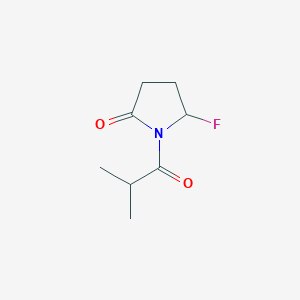
![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

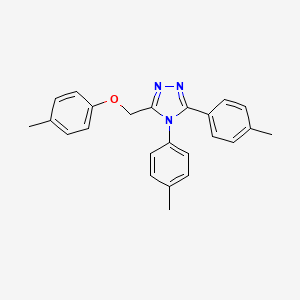
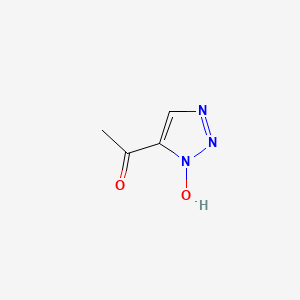
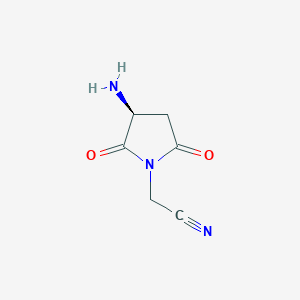
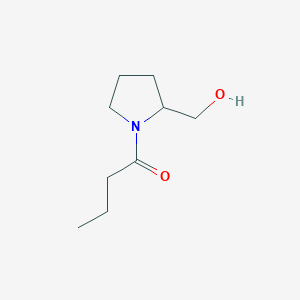
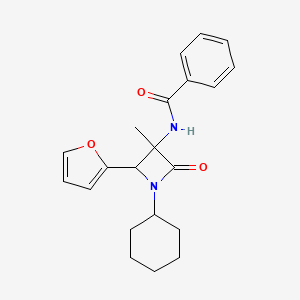
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
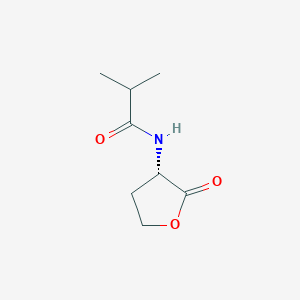
![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
